3-Methyl-biphenyl-4-carboxaldehyde, also known as 4-(3-methylphenyl)benzaldehyde or 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, is an organic compound with the molecular formula C14H12O. It features a biphenyl structure where one of the phenyl rings is substituted with a methyl group at the 3-position and an aldehyde group at the 4-position. This compound is characterized by its white solid form and has a melting point ranging from 45 to 49 °C .
Currently, there is no scientific research available describing a specific mechanism of action for 3-Methyl-[1,1'-biphenyl]-4-carbaldehyde.
These reactions are significant for synthesizing derivatives and modifying the compound for various applications.
Several methods can be employed to synthesize 3-Methyl-biphenyl-4-carboxaldehyde:
These synthetic routes highlight the versatility of this compound in organic synthesis.
3-Methyl-biphenyl-4-carboxaldehyde has various applications, particularly in:
Several compounds share structural similarities with 3-Methyl-biphenyl-4-carboxaldehyde. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methylbiphenyl | Methyl group at para position | Lacks an aldehyde group |
3-Chlorobenzaldehyde | Chlorine substitution at the meta position | Different halogen substituent |
4-Methoxybenzaldehyde | Methoxy group instead of methyl | Alters electronic properties significantly |
2-Methylbiphenyl | Methyl group at ortho position | Different spatial arrangement affects reactivity |
These compounds illustrate the diversity within biphenyl derivatives while showcasing how slight modifications can lead to significant differences in chemical behavior and applications.